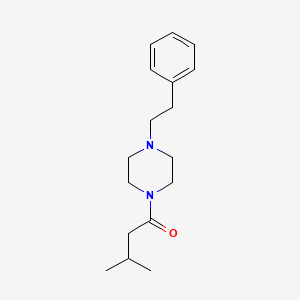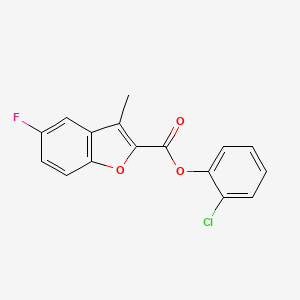
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine, also known as MBPEP, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in the field of neuroscience. MBPEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal excitability.
科学的研究の応用
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and drug addiction. 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of many neurological disorders.
作用機序
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine acts as a positive allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The binding of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine to the mGluR5 receptor enhances its activity, leading to increased intracellular signaling and downstream effects on synaptic plasticity and neuronal excitability. This mechanism of action is thought to underlie the therapeutic effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine in various neurological disorders.
Biochemical and Physiological Effects
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It can increase the release of neurotransmitters such as glutamate and dopamine, which are involved in learning and memory processes. 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine can also enhance synaptic plasticity and neuronal excitability, leading to improved cognitive function and memory. Additionally, 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine for laboratory research is its high selectivity for the mGluR5 receptor, which allows for precise modulation of this target. 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine is also relatively stable and has good solubility in water, making it easy to handle in laboratory experiments. However, one limitation of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account in experimental design.
将来の方向性
There are several potential future directions for research on 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of more potent and selective allosteric modulators of the mGluR5 receptor, which may have improved therapeutic efficacy and fewer side effects. Another direction is the investigation of the effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine on other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine and to optimize dosing regimens for clinical use.
Conclusion
In conclusion, 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine (1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine) is a promising compound for scientific research in the field of neuroscience. Its selective positive allosteric modulation of the mGluR5 receptor has potential therapeutic applications in the treatment of various neurological disorders. Future research on 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine may lead to the development of more effective treatments for these disorders.
合成法
The synthesis of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-(3-methylbutanoyl)piperazine with 2-phenylethylamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine with high purity, making it suitable for laboratory research.
特性
IUPAC Name |
3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-15(2)14-17(20)19-12-10-18(11-13-19)9-8-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKGVGXOHAAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)



![4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B5061665.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5061694.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5061695.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5061705.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5061711.png)

![6-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5061720.png)